molecular formula C14H12N2 B3059341 1H-Imidazole, 1-(2-naphthalenylmethyl)- CAS No. 98318-77-5

1H-Imidazole, 1-(2-naphthalenylmethyl)-

Cat. No. B3059341
CAS RN: 98318-77-5
M. Wt: 208.26 g/mol
InChI Key: YYUNLYGEACGPFE-UHFFFAOYSA-N
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Description

1H-Imidazole is a heterocyclic compound. Its molecular formula is C3H4N2 and it has a molecular weight of 68.0773 . It’s a key component in many important biological processes.


Molecular Structure Analysis

The molecular structure of 1H-Imidazole consists of a five-membered ring with two non-adjacent nitrogen atoms . For “1H-Imidazole, 1-(2-naphthalenylmethyl)-”, it would have an additional naphthalenylmethyl group attached to one of the carbon atoms in the imidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For 1H-Imidazole, it has a density of 1.1±0.1 g/cm3, a boiling point of 415.3±14.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Synthesis and Pharmacokinetics

  • One-Pot Synthesis for Antiinflammatory and Analgesic Agents : A one-pot synthesis method for creating nonacidic antiinflammatory and analgesic agents, including 1H-Imidazole derivatives, has been described. These compounds have been utilized in pharmacokinetics and metabolism studies (Odasso & Toja, 1983).

Optical and Electroluminescent Properties

  • Mechanochromism and Ratiometric Sensing : 1H-Imidazole derivatives exhibit solid-state bright white-light emission and mechanochromic behavior. They are also utilized as ratiometric luminescence sensors for Al3+ and pyrophosphate in solution (Sinha et al., 2019).
  • Organic Light-Emitting Diodes (OLEDs) : Naphtho[1,2‐d]imidazole derivatives, including 1H-Imidazole based compounds, have been developed for use in deep-blue OLEDs. They show superior performance in terms of electron injection and quantum efficiency (Liu et al., 2015).

Structural and Molecular Design

  • Crystal Structures for Catalysis : The crystal structures of substituted 1H-imidazole-4,5-dicarbonitrile compounds, used as catalysts in nucleoside coupling reactions, have been reported. These studies contribute to understanding the steric interactions and molecular design of imidazole derivatives (Bats et al., 2013).

Biological and Chemical Applications

  • Anticonvulsant Agents : 1-(Naphthylalkyl)-1H-imidazole derivatives have shown potent anticonvulsant activity. The oxygen function in these compounds provides a high therapeutic index between anticonvulsant and depressant activity (Walker et al., 1981).
  • Green Synthesis of Benzimidazoles : Benzimidazoles, including 1H-Imidazole derivatives, have been synthesized using environmentally friendly methods. These compounds are vital in drug design due to their structural versatility (Nikpassand & Pirdelzendeh, 2016).

Photoluminescence Enhancement

  • Enhancing Photoluminescence : The synthesis of 1-(naphthalene-1-yl)-2,4,5-triphenyl-1H-imidazole and its binding to superparamagnetic nanoparticles have been investigated. This enhances the photophysical characteristics, specifically the absorption and emission spectra (Jayabharathi et al., 2015).

properties

IUPAC Name

1-(naphthalen-2-ylmethyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-4-14-9-12(5-6-13(14)3-1)10-16-8-7-15-11-16/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUNLYGEACGPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70243548
Record name 1H-Imidazole, 1-(2-naphthalenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70243548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204126
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1H-Imidazole, 1-(2-naphthalenylmethyl)-

CAS RN

98318-77-5
Record name 1H-Imidazole, 1-(2-naphthalenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098318775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 1-(2-naphthalenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70243548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(naphthalen-2-yl)methyl]-1H-imidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of imidazole (15.4 g, 0.226 mol) and 2-bromomethylnaphthalene (22 g, 0.0995 mol) in 200 ml of methylene chloride was stirred at room temperature overnight. The mixture was stirred with 200 ml of water, the organic layer was washed with water (2×200 ml), and stirred with 30 ml of conc. HCl and 200 ml of water. After filtration for the removal of the solid, the methylene chloride layer was discarded, and the aqueous layer was extracted with 200 ml of ether. The above aqueous layer was basified with 3N NaOH solution, extracted with methylene chloride, and the organic layer was dried over magnesium sulfate. The above organic solution was concentrated in vacuo to afford 13.65 g of 1-(2-naphthylmethyl)imidazole, m.p. 87°-88° C.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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